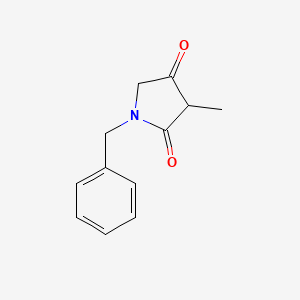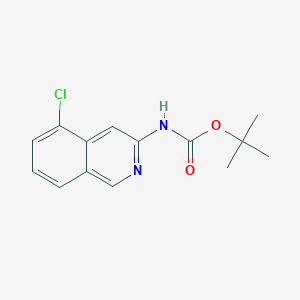![molecular formula C8H6N4 B13677990 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the use of azides and alkynes as starting materials, with copper(I) as the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
科学的研究の応用
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .
類似化合物との比較
1H-1,2,3-Triazole: A parent compound with a similar triazole ring structure but lacking the methyl and carbonitrile substituents.
1-Methyl-1H-1,2,3-triazole: Similar to the compound but without the benzo and carbonitrile groups.
1H-1,2,4-Triazole: Another triazole isomer with different substitution patterns and properties.
Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzo and carbonitrile groups enhances its stability and reactivity, making it a valuable compound in various applications .
特性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
1-methylbenzotriazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,1H3 |
InChIキー |
QQGBGGKBLWFSAG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC(=C2N=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-](/img/structure/B13677922.png)







![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
